
Pioglitazone (potassium salt)
描述
Pioglitazone (potassium salt) is a derivative of pioglitazone, a thiazolidinedione class compound used primarily as an antihyperglycemic agent. It is utilized in the management of type 2 diabetes mellitus by improving insulin sensitivity and promoting the uptake of glucose in tissues. Pioglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pioglitazone (potassium salt) involves several steps. One common method includes the hydrogenation of an acid addition salt of a benzylidene compound under low hydrogen gas pressure with a reducing agent to obtain thiazolidinedione derivatives . The process typically involves the following steps:
Formation of Benzylidene Compound: The initial step involves the condensation of a thiazolidinedione derivative with a benzylidene compound.
Hydrogenation: The benzylidene compound is then subjected to catalytic hydrogenation to produce pioglitazone.
Salt Formation: The final step involves the conversion of pioglitazone to its potassium salt form by reacting it with potassium hydroxide.
Industrial Production Methods: Industrial production of pioglitazone (potassium salt) follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality and consistency of the product .
化学反应分析
Types of Reactions: Pioglitazone (potassium salt) undergoes various chemical reactions, including:
Oxidation: Pioglitazone can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding alcohol derivatives.
Substitution: Pioglitazone can undergo nucleophilic substitution reactions, particularly at the thiazolidinedione ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinedione derivatives
科学研究应用
Clinical Applications in Diabetes Management
Pioglitazone is extensively studied for its role in treating type 2 diabetes mellitus. It has been shown to:
- Improve insulin sensitivity.
- Reduce hyperglycemia and hyperlipidemia in a dose-dependent manner.
- Be effective in combination therapies with other antidiabetic agents like metformin .
Clinical Studies:
- A study demonstrated that pioglitazone treatment resulted in significant weight gain and fluid retention, with some patients experiencing peripheral edema .
- Another trial indicated that pioglitazone increased plasma renin activity, suggesting its impact on sodium retention and potential cardiovascular risks .
Cardiovascular Research
Recent studies highlight the cardioprotective effects of pioglitazone:
- It has been associated with reduced risks of myocardial infarction and ischemic stroke, particularly beneficial for patients with existing cardiovascular conditions .
- Animal studies have shown that pioglitazone improves both systolic and diastolic heart function, indicating its potential as a therapeutic agent beyond diabetes management .
Effects on Renal Function
Research indicates that pioglitazone influences renal sodium handling:
- It increases proximal sodium reabsorption without altering renal hemodynamics, which may contribute to fluid retention observed in clinical settings .
- This effect is particularly relevant for patients with hypertension or insulin resistance .
Biological Mechanisms
Pioglitazone's influence on gene expression related to potassium channels has been documented:
- Studies show that it can reverse potassium channel remodeling induced by angiotensin II, suggesting a mechanism for its cardiovascular benefits .
Comparative Data Table
Case Study 1: Efficacy in Type 2 Diabetes
A double-blind study involving patients with type 2 diabetes showed that those treated with pioglitazone experienced significant improvements in glycemic control compared to placebo groups. However, the treatment was also associated with notable weight gain and instances of edema.
Case Study 2: Cardiovascular Outcomes
In a longitudinal study focusing on diabetic patients with cardiovascular risk factors, those treated with pioglitazone had a lower incidence of major adverse cardiovascular events compared to those receiving standard care.
作用机制
Pioglitazone (potassium salt) exerts its effects by activating peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a ligand-activated transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity, promotes glucose uptake in adipose tissue, skeletal muscle, and liver, and reduces hepatic glucose output. This results in improved glycemic control and lipid profile in patients with type 2 diabetes mellitus .
相似化合物的比较
Rosiglitazone: Another thiazolidinedione used for the treatment of type 2 diabetes mellitus.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to adverse effects.
Ciglitazone: An experimental thiazolidinedione with similar insulin-sensitizing properties.
Comparison:
Pioglitazone vs. Rosiglitazone: Both compounds activate PPARγ and improve insulin sensitivity.
Pioglitazone vs. Troglitazone: Pioglitazone is preferred over troglitazone due to the latter’s hepatotoxicity, which led to its withdrawal from the market.
Pioglitazone vs. Ciglitazone: While both compounds share similar mechanisms of action, pioglitazone has been more extensively studied and is widely used in clinical practice.
Pioglitazone (potassium salt) stands out due to its well-established efficacy and safety profile in the management of type 2 diabetes mellitus.
生物活性
Pioglitazone, a thiazolidinedione and a potent peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, has garnered significant attention in the field of metabolic disorders, particularly type 2 diabetes mellitus (T2DM). This article delves into the biological activity of pioglitazone, focusing on its mechanisms of action, physiological effects, and therapeutic implications based on diverse research findings.
Pioglitazone exerts its biological effects primarily through the activation of PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The activation of PPAR-γ leads to:
- Increased Insulin Sensitivity : Pioglitazone enhances insulin sensitivity in peripheral tissues, particularly in muscle and adipose tissue, thus improving glycemic control in diabetic patients .
- Anti-inflammatory Effects : It modulates inflammatory pathways by decreasing the expression of pro-inflammatory cytokines and increasing anti-inflammatory mediators .
- Vascular Effects : Pioglitazone has been shown to improve endothelial function and reduce vascular inflammation, which is crucial in mitigating cardiovascular risks associated with diabetes .
Metabolic Effects
Pioglitazone has several metabolic effects that contribute to its therapeutic efficacy:
- Lipid Profile Improvement : It reduces triglycerides and increases high-density lipoprotein (HDL) cholesterol levels .
- Weight Gain : While it improves insulin sensitivity, pioglitazone is associated with weight gain due to increased fat storage .
Cardiovascular Effects
Research indicates that pioglitazone can have beneficial cardiovascular effects:
- Endothelial Function : In animal models, pioglitazone improved endothelial-dependent vasorelaxation and increased the number and function of endothelial progenitor cells .
- Reduction in Atherosclerosis : It has demonstrated atheroprotective effects by inhibiting inflammatory processes in vascular tissues .
Study on Endothelial Function
A study involving lupus-prone mice showed that treatment with pioglitazone significantly enhanced endothelial function and reduced markers of inflammation in renal tissues. The mice treated with pioglitazone exhibited improved insulin resistance and a favorable lipid profile compared to controls .
Sodium Retention and Renin Activity
In a clinical trial assessing renal hemodynamic responses, pioglitazone was found to stimulate plasma renin activity and promote sodium retention. These effects may contribute to the development of peripheral edema observed in some patients .
Potassium Channel Remodeling
Research has also explored the impact of pioglitazone on potassium channels. A study indicated that pioglitazone mitigated angiotensin II-induced remodeling of potassium channels in atrial myocytes, suggesting potential protective effects against atrial fibrillation (AF) .
Summary of Research Findings
属性
IUPAC Name |
potassium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S.K/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUUYXLNBAJFIM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19KN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266523-09-4 | |
Record name | Pioglitazone potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266523094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIOGLITAZONE POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1ZX7RX9WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。